

# SR-3029 solubility and stability issues

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Compound of Interest		
Compound Name:	SR-3029	
Cat. No.:	B15605462	Get Quote

## **SR-3029 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **SR-3029**, a potent and selective casein kinase  $1\delta/1\epsilon$  (CK1 $\delta/\epsilon$ ) inhibitor.

## **Frequently Asked Questions (FAQs)**

What is **SR-3029**?

**SR-3029** is a potent and selective inhibitor of casein kinase  $1\delta$  (CK1 $\delta$ ) and casein kinase  $1\epsilon$  (CK1 $\epsilon$ ) with IC50 values of 44 nM and 260 nM, respectively[1][2]. It functions as an ATP-competitive inhibitor[3]. Research has shown its ability to inhibit the proliferation of melanoma and breast cancer cell lines in vitro and reduce tumor growth in mouse xenograft models[2][4].

What is the mechanism of action of SR-3029?

**SR-3029** primarily targets CK1 $\delta$  and CK1 $\epsilon$ . These kinases are involved in various cellular processes, including the Wnt/ $\beta$ -catenin signaling pathway. By inhibiting CK1 $\delta$ / $\epsilon$ , **SR-3029** can lead to a reduction in the expression of Wnt/ $\beta$ -catenin target genes, such as CCND1 (encoding Cyclin D1), and decrease the protein levels of nuclear  $\beta$ -catenin and Cyclin D1 in tumor tissue[4].

What are the key chemical properties of **SR-3029**?



Property	Value	Reference
Molecular Weight	480.45 g/mol	[1]
Formula	C23H19F3N8O	[1]
CAS Number	1454585-06-8	
Purity	≥98%	

## **Solubility Guidelines**

Proper dissolution of **SR-3029** is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various solvents.

Solvent	Solubility	Concentration (if specified)	Notes
DMSO	Soluble	32 mg/mL	Use fresh, high-quality DMSO as moisture absorption can reduce solubility.[1]
47 mg/mL	[1]	_	
20 mM		_	
30 mg/mL	[4]		
DMF	Soluble	30 mg/mL	[4]
Water	Insoluble	-	[1]
Ethanol	Insoluble	-	[1]
DMEM/10% FBS	75 μΜ	-	For a similar compound, suggesting limited aqueous solubility.[5]

# **Stability and Storage Recommendations**



To maintain the integrity and activity of **SR-3029**, adhere to the following storage conditions.

Form	Storage Temperature	Stability Period
Powder	-20°C	3 years[1]
+4°C	Store at +4°C[2]	
Room Temperature	Shipped at room temperature in the continental US[4]	
In Solvent (-80°C)	-80°C	1 year[1], 2 years[3]
In Solvent (-20°C)	-20°C	1 month[1], 1 year[3]

#### Key Stability Considerations:

- Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles[1].
- In Vivo Formulations: Mixed solutions for in vivo use should be used immediately for optimal results[1].

#### **Troubleshooting Common Issues**

Problem: Difficulty dissolving SR-3029 in DMSO.

- Cause: DMSO can absorb moisture from the air, which reduces the solubility of SR-3029.
- Solution: Use fresh, anhydrous DMSO to prepare your stock solution[1].

Problem: Precipitation of **SR-3029** in aqueous media during cell-based assays.

- Cause: SR-3029 is insoluble in water[1]. Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate.
- Solution: Perform serial dilutions of your DMSO stock solution. When preparing working solutions, ensure the final concentration of DMSO is low enough to be tolerated by your cells and to keep SR-3029 in solution. For some in vivo formulations, co-solvents like PEG300 and Tween80 are used to improve solubility in aqueous systems[1].



Problem: Inconsistent results in in vivo studies.

- Cause: Poor stability of the formulation or improper preparation can lead to inconsistent dosing.
- Solution: Prepare in vivo formulations fresh before each use[1]. Ensure all components are fully dissolved and mixed before administration.

# **Experimental Protocols**In Vitro Kinase Assay

This protocol is a generalized procedure based on common kinase assay methodologies.

- Prepare Assay Buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 5 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 1 mM DTT, and 0.01% Triton X-100[3].
- Prepare SR-3029 Dilutions: Create a 10-point dose-response curve with 3-fold serial dilutions starting from a high concentration (e.g., 10 μM)[3]. The final DMSO concentration in the assay should be kept constant (e.g., 1%)[3].
- Add Kinase and Substrate: Add the CK1 $\delta$  or CK1 $\epsilon$  enzyme and its specific substrate to the assay plate.
- Initiate Reaction: Start the kinase reaction by adding ATP.
- Incubate: Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes)[3].
- Terminate Reaction: Stop the reaction by adding a detection reagent, such as one containing EDTA or a specific antibody to detect the phosphorylated substrate[3].
- Read Signal: Measure the resulting signal (e.g., fluorescence, luminescence) using a plate reader.
- Data Analysis: Generate dose-response curves and calculate IC50 values using appropriate software.



#### In Vivo Tumor Xenograft Model

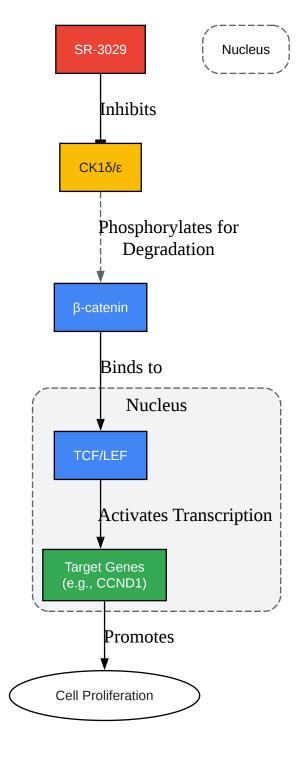
This protocol is based on studies using **SR-3029** in mouse xenograft models[3][4].

- Cell Implantation: Implant human breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) or other suitable cancer cells into the appropriate site (e.g., mammary fat pad) of immunocompromised mice.
- Tumor Growth: Allow tumors to reach a palpable size before starting treatment.
- SR-3029 Formulation:
  - Option 1 (with PEG300/Tween80):
    - 1. Prepare a stock solution of SR-3029 in DMSO (e.g., 32 mg/mL)[1].
    - 2. For a 1 mL working solution, add 50  $\mu$ L of the DMSO stock to 400  $\mu$ L of PEG300 and mix until clear[1].
    - 3. Add 50  $\mu$ L of Tween80 and mix until clear[1].
    - 4. Add 500  $\mu$ L of ddH<sub>2</sub>O to bring the final volume to 1 mL[1].
    - 5. Use this formulation immediately[1].
  - Option 2 (with Corn Oil):
    - 1. Prepare a stock solution of **SR-3029** in DMSO (e.g., 6 mg/mL)[1].
    - 2. For a 1 mL working solution, add 50  $\mu$ L of the clear DMSO stock to 950  $\mu$ L of corn oil and mix well[1].
    - 3. Use this formulation immediately[1].
- Administration: Administer SR-3029 to the mice at the desired dose (e.g., 20 mg/kg) and schedule (e.g., daily) via the appropriate route (e.g., intraperitoneal injection)[3].
- Monitoring: Monitor tumor growth and the general health of the mice regularly.



• Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for β-catenin and Cyclin D1)[4].

# Visualizations SR-3029 Mechanism of Action: Wnt/β-catenin Signaling Pathway

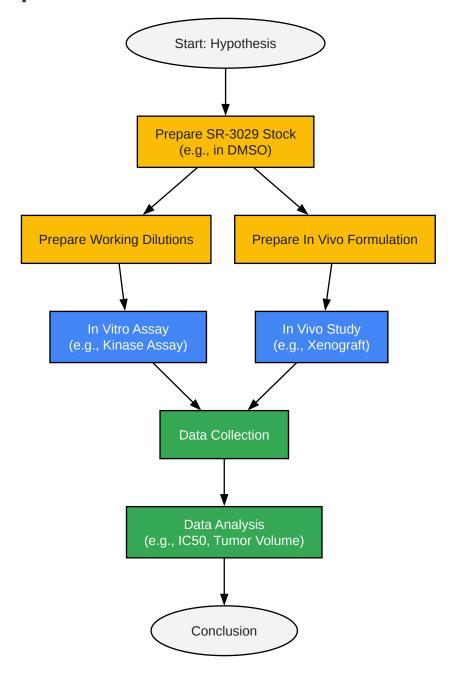




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Caption: **SR-3029** inhibits CK1 $\delta/\epsilon$ , preventing  $\beta$ -catenin degradation and subsequent gene transcription.

### **General Experimental Workflow for SR-3029**



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